molecular formula C19H19FN2OS B2852879 3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine CAS No. 1394775-33-7

3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine

Cat. No.: B2852879
CAS No.: 1394775-33-7
M. Wt: 342.43
InChI Key: YKENAGPXIDBUMK-UHFFFAOYSA-N
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Description

3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine is a complex organic compound that features a fluorophenyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with piperidine-1-carbonyl chloride to form an intermediate, which is then reacted with 2-(methylsulfanyl)pyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorophenyl group may enhance binding affinity, while the piperidine and pyridine rings could contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2-Chlorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine
  • 3-{4-[(2-Bromophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine

Uniqueness

The presence of the fluorophenyl group in 3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine makes it unique compared to its chlorinated or brominated analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability .

Properties

IUPAC Name

[4-[(2-fluorophenyl)methylidene]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-24-18-16(6-4-10-21-18)19(23)22-11-8-14(9-12-22)13-15-5-2-3-7-17(15)20/h2-7,10,13H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENAGPXIDBUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(=CC3=CC=CC=C3F)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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